molecular formula C11H25NO4Si B12681552 4-((Triethoxysilyl)methyl)morpholine CAS No. 21743-27-1

4-((Triethoxysilyl)methyl)morpholine

Cat. No.: B12681552
CAS No.: 21743-27-1
M. Wt: 263.41 g/mol
InChI Key: UOCZMUZYGLTGHO-UHFFFAOYSA-N
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Description

4-((Triethoxysilyl)methyl)morpholine is a silicon-containing morpholine derivative characterized by a triethoxysilyl group attached to the morpholine ring via a methyl linker. This compound combines the reactivity of the morpholine moiety—a six-membered saturated ring with one oxygen and one nitrogen atom—with the unique properties of the triethoxysilyl group, which is widely used in silane coupling agents for surface modification, polymer chemistry, and hybrid materials.

Properties

CAS No.

21743-27-1

Molecular Formula

C11H25NO4Si

Molecular Weight

263.41 g/mol

IUPAC Name

triethoxy(morpholin-4-ylmethyl)silane

InChI

InChI=1S/C11H25NO4Si/c1-4-14-17(15-5-2,16-6-3)11-12-7-9-13-10-8-12/h4-11H2,1-3H3

InChI Key

UOCZMUZYGLTGHO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CN1CCOCC1)(OCC)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 4-((Triethoxysilyl)methyl)morpholine typically involves a two-step process:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-((Triethoxysilyl)methyl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are siloxane networks and substituted morpholine derivatives.

Scientific Research Applications

4-((Triethoxysilyl)methyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Triethoxysilyl)methyl)morpholine involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. This enhances the adhesion and mechanical properties of the materials. The morpholine ring can also interact with various molecular targets, potentially influencing biological pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Morpholine derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of key analogs:

Compound Substituent Key Properties References
4-((Triethoxysilyl)methyl)morpholine Triethoxysilyl-methyl High lipophilicity (inferred), thermal stability, silane coupling reactivity N/A
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl, sulfur Increased lipophilicity (vs. morpholine), weak hydrogen bonding, dimerization
4-[(4-Chlorophenyl)thiazol-2-yl]morpholine Chlorophenyl-thiazolyl Enhanced electronic effects, antimicrobial activity
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Naphthyloxy-ethyl High cLog P (4.2), TNF-α inhibition
4-(4-Methoxybenzenecarbothioyl)morpholine Methoxyphenyl-thiocarbonyl Polarizable sulfur, moderate lipophilicity (log P ~3.7)
4-(Sulfonylphenyl)morpholine Sulfonylphenyl High polarity, reduced lipophilicity
Key Observations:
  • Lipophilicity : The triethoxysilyl group likely imparts higher lipophilicity compared to sulfonyl or methoxy groups but less than aromatic naphthyloxy or thiomorpholine derivatives .
  • Reactivity : Unlike sulfur-containing thiomorpholine (prone to oxidation to sulfoxides/sulfones ), the triethoxysilyl group may undergo hydrolysis or condensation reactions, enabling surface functionalization.
  • Crystallinity : Thiomorpholine analogs form distinct crystal structures via C–H···O hydrogen bonds and π-stacking , whereas silane-containing morpholines may exhibit amorphous behavior due to bulky substituents.

Stability and Metabolic Considerations

  • Metabolic Soft Spots: Thiomorpholine derivatives are susceptible to sulfur oxidation , whereas the triethoxysilyl group may hydrolyze to silanols under aqueous conditions, altering bioavailability.
  • Thermal Stability : Silane-containing compounds often exhibit higher thermal stability compared to organic analogs, making them suitable for materials science applications.

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